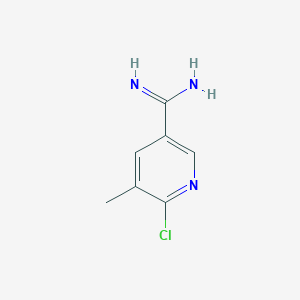
4-(1H-Imidazol-1-yl)quinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Imidazol-1-yl)quinolin-2-amine is a heterocyclic compound that features both imidazole and quinoline moieties. These structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the quinoline ring is a fused ring system consisting of a benzene ring and a pyridine ring. The combination of these two moieties in a single molecule makes this compound a compound of interest in medicinal chemistry and other scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)quinolin-2-amine typically involves the formation of the imidazole ring followed by its attachment to the quinoline moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different synthetic needs.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(1H-Imidazol-1-yl)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline or imidazole derivatives.
科学的研究の応用
4-(1H-Imidazol-1-yl)quinolin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of 4-(1H-Imidazol-1-yl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, while the quinoline moiety can intercalate with DNA or inhibit specific enzymes. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
4-(4,5-Dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: Known for its anti-tubercular activity.
1H-Benzo[d]imidazole: Studied for its anticancer properties.
Imidazoquinoxalines: Known for their ease of oxidation and transformation into various derivatives.
Uniqueness
4-(1H-Imidazol-1-yl)quinolin-2-amine is unique due to its combined imidazole and quinoline structures, which provide a versatile platform for various chemical modifications and biological activities
特性
分子式 |
C12H10N4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
4-imidazol-1-ylquinolin-2-amine |
InChI |
InChI=1S/C12H10N4/c13-12-7-11(16-6-5-14-8-16)9-3-1-2-4-10(9)15-12/h1-8H,(H2,13,15) |
InChIキー |
AVZQBSJLOMOOGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N)N3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]quinoxalin-1-ylmethanamine](/img/structure/B13114691.png)

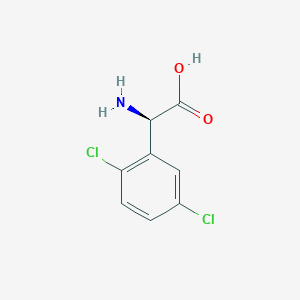
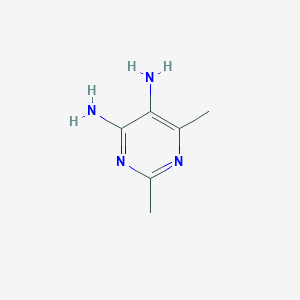

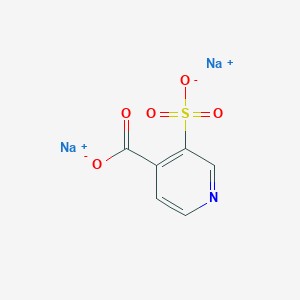
![(S)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13114738.png)

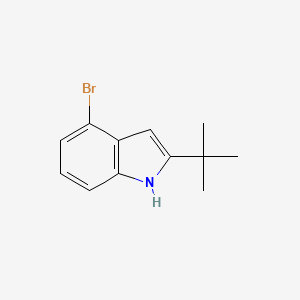
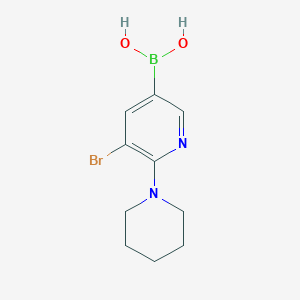
![2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13114745.png)


